ethyl 2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetate
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Overview
Description
Ethyl 2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetate is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chloro and methoxy groups The ethyl ester group is attached to the sulfonamide moiety through an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetate typically involves a multi-step process. One common method starts with the preparation of the sulfonamide intermediate. This can be achieved by reacting 2,4-dichloro-5-methoxyaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The resulting sulfonamide is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Ethyl 2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound may interact with other proteins or receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Ethyl 2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetate can be compared with other sulfonamide derivatives:
Sulfanilamide: A simpler sulfonamide with a broad spectrum of antimicrobial activity.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its enhanced antibacterial effects.
Sulfadiazine: Known for its use in treating toxoplasmosis and other infections.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
ethyl 2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO5S/c1-3-26-17(22)10-21(15-9-16(25-2)14(20)8-13(15)19)27(23,24)12-6-4-11(18)5-7-12/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIKAAQHEGSDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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